molecular formula C15H20FNO2 B7482165 N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine

N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B7482165
M. Wt: 265.32 g/mol
InChI Key: VFOFMUYLFYVAQY-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[45]decan-8-amine is a chemical compound with the molecular formula C15H20FNO2 It features a spirocyclic structure with a 1,4-dioxaspiro[45]decan-8-amine core and a 4-fluorophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine precursor.

    Introduction of the 4-Fluorophenylmethyl Group: The 4-fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a 4-fluorobenzyl halide and the spirocyclic amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to aromatic receptors, while the spirocyclic core can influence the compound’s overall stability and reactivity. Pathways involved may include receptor-mediated signaling and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar spirocyclic structure with a hydroxyl group instead of an amine.

    N-[(3-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine: Similar structure with a different position of the fluorine atom on the phenyl ring.

Uniqueness

N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific substitution pattern and the presence of both a spirocyclic core and a fluorophenylmethyl group. This combination of features can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c16-13-3-1-12(2-4-13)11-17-14-5-7-15(8-6-14)18-9-10-19-15/h1-4,14,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOFMUYLFYVAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NCC3=CC=C(C=C3)F)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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